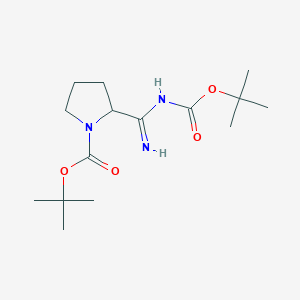
tert-Butyl 2-(N-(tert-butoxycarbonyl)carbamimidoyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(N-(terc-butoxicarbonil)carbamimidil)pirrolidina-1-carboxilato de terc-butilo es un compuesto orgánico complejo que presenta un anillo de pirrolidina sustituido con un éster de terc-butilo y un grupo carbamimidil protegido con terc-butoxicarbonilo. Este compuesto es de interés en varios campos de la química debido a su estructura y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común implica el uso de cloruro de iso-butoxicarbonilo (i-BuOCOCl) a través del método del anhídrido mixto . Este método es eficiente y permite la introducción selectiva del grupo Boc en condiciones suaves.
Métodos de producción industrial
La producción industrial de 2-(N-(terc-butoxicarbonil)carbamimidil)pirrolidina-1-carboxilato de terc-butilo a menudo emplea sistemas de microreactores de flujo. Estos sistemas permiten un proceso más eficiente, versátil y sostenible en comparación con los métodos tradicionales por lotes . El uso de microreactores de flujo permite un mejor control sobre las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(N-(terc-butoxicarbonil)carbamimidil)pirrolidina-1-carboxilato de terc-butilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo carbamimidil u otros sustituyentes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo carbamimidil.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen di-terc-butil dicarbonato para la protección Boc, cloruro de oxalilo para la desprotección y varios agentes reductores como hidruro de litio y aluminio (LiAlH4) para las reacciones de reducción .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir aminas u otras formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
Química
En química, el 2-(N-(terc-butoxicarbonil)carbamimidil)pirrolidina-1-carboxilato de terc-butilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología y medicina
En biología y medicina, el compuesto se utiliza en la síntesis de miméticos peptídicos y otras moléculas bioactivas. Su capacidad para proteger los grupos amino lo hace útil en el desarrollo de fármacos y otros compuestos biológicamente activos .
Industria
En el sector industrial, el 2-(N-(terc-butoxicarbonil)carbamimidil)pirrolidina-1-carboxilato de terc-butilo se utiliza en la producción de productos químicos especiales e intermedios. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales .
Mecanismo De Acción
El mecanismo de acción del 2-(N-(terc-butoxicarbonil)carbamimidil)pirrolidina-1-carboxilato de terc-butilo implica la protección y desprotección de los grupos amino. El grupo Boc proporciona estabilidad al grupo amino, evitando reacciones no deseadas durante la síntesis. La desprotección generalmente se logra utilizando reactivos como el cloruro de oxalilo, que elimina selectivamente el grupo Boc en condiciones suaves .
Comparación Con Compuestos Similares
Compuestos similares
N-(terc-butoxicarbonil)-1,2-diaminoetano: Este compuesto también presenta un grupo amino protegido con Boc y se utiliza en aplicaciones similares.
N-Boc-2-aminoacetaldehído: Otro compuesto protegido con Boc utilizado como bloque de construcción en la síntesis orgánica.
Unicidad
El 2-(N-(terc-butoxicarbonil)carbamimidil)pirrolidina-1-carboxilato de terc-butilo es único debido a su combinación de un anillo de pirrolidina y un grupo carbamimidil protegido con Boc. Esta estructura proporciona un equilibrio de estabilidad y reactividad, lo que la hace versátil para diversas aplicaciones sintéticas.
Propiedades
Fórmula molecular |
C15H27N3O4 |
|---|---|
Peso molecular |
313.39 g/mol |
Nombre IUPAC |
tert-butyl 2-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O4/c1-14(2,3)21-12(19)17-11(16)10-8-7-9-18(10)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,17,19) |
Clave InChI |
MRWVGJSEZOLYPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(=N)C1CCCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















